molecular formula C17H22N2O3 B4293389 4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B4293389
M. Wt: 302.37 g/mol
InChI Key: SSBKMAUQXWUARS-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the subsequent formation of the oxazolidinone ring. One common approach is the reaction of 2-methylindole with an appropriate aldehyde or ketone under acidic conditions to form the oxazolidinone ring. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety, in particular, plays a crucial role in binding to receptors and enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Indole-3-carbinol: A naturally occurring compound with similar structural features.

  • Oxazolidinones: A class of compounds known for their antibacterial properties.

  • Trimethylated Indoles: Other indole derivatives with similar trimethyl groups.

Uniqueness: 4-Hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-19-15(20)22-16(2,3)17(19,4)21/h5-8,18,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKMAUQXWUARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(=O)OC(C3(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 2
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 6
4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one

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